N-(cyanomethyl)furan-2-carboxamide
Description
N-(Cyanomethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a cyanomethyl (-CH2CN) substituent on the amide nitrogen. The cyanomethyl group is electron-withdrawing, influencing electronic distribution and intermolecular interactions, which may affect reactivity, solubility, and pharmacological profiles .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
N-(cyanomethyl)furan-2-carboxamide |
InChI |
InChI=1S/C7H6N2O2/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,4H2,(H,9,10) |
InChI Key |
XCNBFIAFJGPGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Synthesis Yields : Electron-donating substituents (e.g., 4-bromophenyl) correlate with higher yields (94%) in Suzuki cross-coupling reactions, whereas electron-withdrawing groups (e.g., nitro in ) reduce yields due to steric and electronic challenges .
- Substituent Effects: Cyanomethyl vs. Cyanomethyl vs. Thiadiazolyl: Heterocyclic substituents (e.g., thiadiazolyl in ) enhance target affinity (e.g., VEGFR-2 inhibition) but may complicate synthesis . Cyanomethyl vs. Diselenide: Selenium-containing analogs () exhibit unique redox properties but pose toxicity risks compared to cyanomethyl’s simpler structure .
Physicochemical Properties
- Solubility and LogP: Bulky substituents (e.g., diselenide in ) reduce solubility, whereas polar groups (e.g., carbamoyl in ) enhance it. The cyanomethyl group’s moderate polarity may offer intermediate solubility . LogP values for hydroxymethylphenyl analogs (: LogP ~1.5) suggest cyanomethyl derivatives could have similar lipophilicity, aiding blood-brain barrier penetration .
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